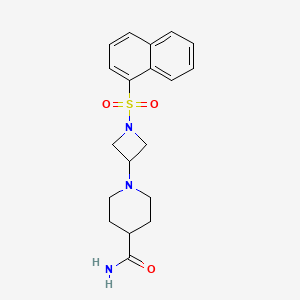
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the synthesis of prostaglandins, which play a crucial role in inflammation and pain. NS-398 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Histone Deacetylase Inhibition and Antiproliferative Activity
- Compound A, structurally similar to the chemical , is a potent class I histone deacetylase (HDAC) inhibitor with significant antiproliferative activity against human tumor cell lines (Fonsi et al., 2009).
Anticonvulsant Activity
- Naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been evaluated for their potential anticonvulsant properties, indicating a promising direction for further research (Ghareb et al., 2017).
PET Imaging Applications
- Carbon-11 labeled naphthalene-sulfonamides, including compounds structurally related to the query chemical, have been synthesized as potential PET agents for imaging human CCR8, indicating their potential in diagnostic imaging (Wang et al., 2008).
Antibacterial Agents
- Naphthalen-1-ylsulfonyl derivatives have shown potent antibacterial properties, indicating their potential use in developing new antibacterial medications (Abbasi et al., 2015).
Synthesis and Molecular Interaction Studies
- Studies on the synthesis of naphthalene-sulfonamide derivatives and their molecular interactions provide insights into the development of new compounds with potential therapeutic applications (Shim et al., 2002).
Antiproliferative and Tubulin Inhibition
- Derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, structurally related to the query compound, have been identified as new tubulin inhibitors with antiproliferative properties (Krasavin et al., 2014).
properties
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylazetidin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c20-19(23)15-8-10-21(11-9-15)16-12-22(13-16)26(24,25)18-7-3-5-14-4-1-2-6-17(14)18/h1-7,15-16H,8-13H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQAJJFVMKNLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

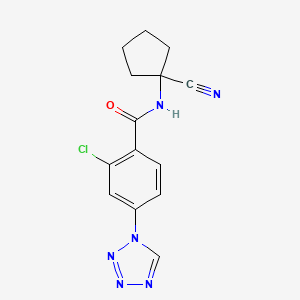
![2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2479900.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2479902.png)
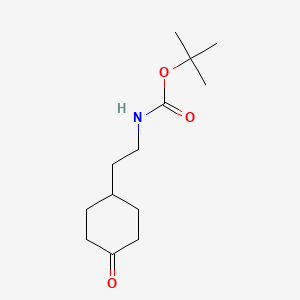
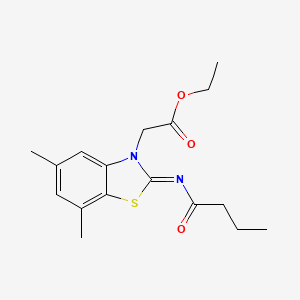
![6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2479905.png)
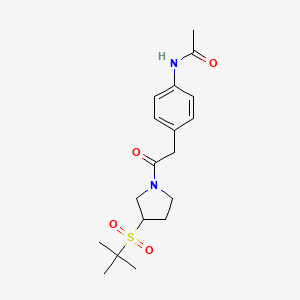
![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)
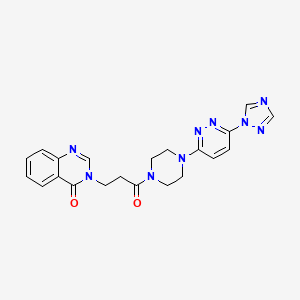
![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)
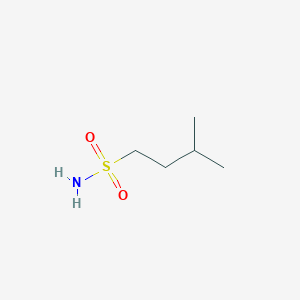
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)